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  • Product: 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine
  • CAS: 1335058-51-9

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: A Technical Guide for Preclinical Investigation

Abstract This technical guide outlines a comprehensive, multi-phased in vitro strategy for the characterization of the novel aminopyridine derivative, 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine, hereafter referred to as P...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, multi-phased in vitro strategy for the characterization of the novel aminopyridine derivative, 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine, hereafter referred to as PyridoPiper-Br . The structural motifs of PyridoPiper-Br, specifically the 2-aminopyridine core, suggest a potential for interaction with a variety of biological targets, most notably protein kinases, which are frequently implicated in oncogenic signaling. This document provides a logical, experimentally-driven framework for researchers in drug discovery and development to elucidate the mechanism of action, identify primary molecular targets, and establish the therapeutic potential of this and structurally related compounds. The protocols and rationale presented herein are grounded in established methodologies to ensure scientific rigor and data integrity.

Introduction: The Therapeutic Potential of Aminopyridine Scaffolds

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These heterocycles are known to exhibit a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[3] The inclusion of a piperidine moiety and a bromine atom in PyridoPiper-Br further enhances its potential for specific molecular interactions, making it a compelling candidate for investigation as a novel therapeutic agent.

Given the prevalence of the aminopyridine core in known kinase inhibitors, this guide will primarily focus on a discovery workflow centered around the hypothesis that PyridoPiper-Br functions as a modulator of protein kinase activity. However, the initial phases of this proposed investigation are designed to be broad enough to capture other potential mechanisms of action.

A Phased Approach to In Vitro Characterization

A systematic, tiered approach is essential for the efficient and thorough characterization of a novel compound. The following three-phased plan is proposed for elucidating the in vitro mechanism of action of PyridoPiper-Br.

G cluster_0 Phase 1: Broad Spectrum Activity Profiling cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation & MoA Elucidation P1_A Initial Cytotoxicity Screening (e.g., MTT Assay) P1_B Cell Line Panel Selection (Diverse Cancer Types) P1_A->P1_B Input P2_A Broad Kinome Profiling (e.g., Kinase Enrichment Assay) P1_B->P2_A Identifies Sensitive Lines P2_B Functional Cellular Assays (Migration, Invasion, Apoptosis) P2_A->P2_B Informs P3_A In Vitro Kinase Assays (IC50 Determination) P2_B->P3_A Suggests Target Pathways P3_B Western Blot Analysis of Signaling Pathways P3_A->P3_B P3_C Cell Cycle Analysis P3_B->P3_C

Figure 1: A three-phased workflow for the in vitro characterization of PyridoPiper-Br.

Phase 1: Initial Viability and Cytotoxicity Screening

The initial step is to ascertain the general cytotoxic and anti-proliferative effects of PyridoPiper-Br across a diverse panel of human cancer cell lines. This provides a broad overview of its potential therapeutic window and identifies the most sensitive cancer types for further investigation.

2.1.1. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density to ensure exponential growth during the assay and allow for overnight adherence.[5][6]

  • Compound Treatment: Treat cells with a range of concentrations of PyridoPiper-Br (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell viability by 50%).

Table 1: Hypothetical Cytotoxicity Data for PyridoPiper-Br

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
HCT116Colon3.7[7]
HT29Colon4.1[7]
A549Lung12.8
PC3Prostate2.5
Phase 2: Target Class Identification

Based on the results from Phase 1, more focused experiments can be designed to identify the class of biological targets modulated by PyridoPiper-Br.

2.2.1. Broad-Spectrum Kinase Profiling

Given the aminopyridine scaffold, a primary hypothesis is that PyridoPiper-Br is a kinase inhibitor. A broad-spectrum kinase enrichment assay using mass spectrometry can identify potential kinase targets.[8]

2.2.2. Functional Cellular Assays

To complement the kinase profiling, functional assays can provide insights into the cellular processes affected by PyridoPiper-Br.

  • Cell Migration and Invasion Assays: The Boyden chamber assay is a common method to assess the pro- or anti-invasive effects of a compound.[9] A reduction in cell migration or invasion could suggest an effect on kinases involved in these processes, such as ROCK or MRCK.[10]

  • Apoptosis Assays: The induction of apoptosis is a key mechanism for many anticancer agents. Assays to measure caspase-3/7 activity or Annexin V staining can quantify the extent of apoptosis induced by PyridoPiper-Br.

Phase 3: Specific Target Validation and Mechanism of Action Elucidation

The final phase involves validating the putative targets identified in Phase 2 and elucidating the precise molecular mechanism of action.

2.3.1. In Vitro Kinase Assays

For the top candidate kinases identified in the kinome profiling, direct enzymatic assays should be performed to determine the IC50 value of PyridoPiper-Br for each kinase. This will confirm a direct inhibitory effect and establish selectivity.

2.3.2. Western Blot Analysis of Signaling Pathways

Once a primary kinase target is validated, Western blotting can be used to examine the phosphorylation status of its downstream substrates. This provides direct evidence of target engagement and pathway modulation within the cell. For example, if PyridoPiper-Br is found to inhibit a kinase in the PI3K/AKT pathway, a decrease in phosphorylated AKT and its downstream effectors would be expected.

G cluster_pathway Hypothetical Signaling Pathway Inhibition by PyridoPiper-Br RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation PyridoPiper_Br PyridoPiper-Br PyridoPiper_Br->AKT Inhibition

Figure 2: A hypothetical signaling pathway modulated by PyridoPiper-Br.

2.3.3. Experimental Protocol: Western Blotting

  • Cell Lysis: Treat sensitive cells with PyridoPiper-Br at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with PyridoPiper-Br.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine (PyridoPiper-Br). The proposed phased approach, from broad cytotoxicity screening to specific target validation, allows for a comprehensive understanding of its mechanism of action. The data generated from these studies will be crucial for making informed decisions about the further preclinical and clinical development of this promising compound. Future in vivo studies in relevant animal models will be necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

References

  • Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling | Journal of Proteome Research - ACS Publications. (2013). ACS Publications. Available at: [Link]

  • Cell Viability Assays : Methods and Protocols - Frederick National Lab for Cancer Research. (n.d.). Frederick National Lab for Cancer Research. Available at: [Link]

  • Characterization of novel checkpoint kinase 1 inhibitors by in vitro assays and in human cancer cells treated with topoisomerase inhibitors - PubMed. (2011). PubMed. Available at: [Link]

  • Abstract 4805: In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents - AACR Journals. (2016). AACR Journals. Available at: [Link]

  • Cell-Based Assays in Cancer Research | IntechOpen. (2019). IntechOpen. Available at: [Link]

  • In vitro characterization of a novel series of platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed. (n.d.). PubMed. Available at: [Link]

  • In Vitro Characterization of Derrone as an Aurora Kinase Inhibitor - PubMed. (2016). PubMed. Available at: [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents | Bentham Science Publishers. (2022). Bentham Science Publishers. Available at: [Link]

  • Cell Viability Assays. Methods and Protocols - Anticancer Research. (2018). Anticancer Research. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025). RSC Publishing. Available at: [Link]

  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC. (n.d.). NCBI. Available at: [Link]

  • Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL. (n.d.). Bio-protocol. Available at: [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed. (2021). PubMed. Available at: [Link]

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES. Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017). Brieflands. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. (n.d.). NCBI. Available at: [Link]

  • 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine - PMC. (n.d.). NCBI. Available at: [Link]

  • 5-bromo-3-(pyridin-3-yl)pyridin-2-amine — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Available at: [Link]

  • 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine - PubMed. (n.d.). PubMed. Available at: [Link]

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Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: De-risking a Novel Pyridine Derivative The compound 5-Bromo-3-(piperidin-1-yl)pyridin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: De-risking a Novel Pyridine Derivative

The compound 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine represents a novel chemical entity with potential therapeutic applications. As with any new molecule progressing through the drug discovery pipeline, an early and robust assessment of its toxicological profile is paramount.[1][2] Late-stage failures due to unforeseen toxicity are a significant drain on resources and time.[2] This guide provides a comprehensive framework for the preliminary in vitro and in silico toxicity screening of this specific compound, offering a practical, tiered approach to identifying potential liabilities. The methodologies outlined here are designed to be self-validating and are grounded in established preclinical safety evaluation principles.

The primary objectives of this preliminary screen are to:

  • Establish a baseline cytotoxicity profile.

  • Assess the potential for mutagenicity.

  • Evaluate early indicators of hepatotoxicity and cardiotoxicity.

  • Integrate computational toxicology to guide and contextualize experimental findings.

This document is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, empowering researchers to make informed decisions in their drug development programs.

Part 1: In Silico Toxicological Assessment - The First Line of Inquiry

Before committing to resource-intensive wet lab experiments, a thorough in silico analysis is a cost-effective and rapid first step.[3] Computational toxicology utilizes computer-based models to predict the toxic properties of a compound based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are built on the principle that a molecule's chemical structure is intrinsically linked to its biological activity, including toxicity.[4][5] By comparing 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine to large databases of compounds with known toxicological endpoints, we can predict its potential for various adverse effects.[6][7]

Key Endpoints for QSAR Analysis:

  • Mutagenicity: Prediction of Ames test outcomes.

  • Carcinogenicity: Estimation of carcinogenic potential in rodents.

  • Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).[6]

  • Cardiotoxicity: Potential for hERG channel inhibition.

  • Acute Oral Toxicity: Estimation of the LD50 value.[6]

A variety of free and commercial software tools can be employed for these predictions, such as TEST (Toxicity Estimation Software Tool) and TOPKAT.[8] These platforms integrate multiple QSAR models to provide a consensus prediction, enhancing the reliability of the results.[8]

Structural Alerts Analysis

This approach involves scanning the molecule's structure for specific chemical fragments or substructures that are known to be associated with toxicity. These "structural alerts" can provide early warnings of potential liabilities. For 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine, particular attention should be paid to the bromo-aromatic and piperidine moieties, as these can sometimes be implicated in metabolic activation to reactive species.

cluster_0 In Silico Toxicity Workflow compound 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine (SMILES String) qsar QSAR Modeling (e.g., TEST, TOPKAT) compound->qsar Input Structure alerts Structural Alerts Analysis compound->alerts Input Structure report Integrated In Silico Toxicity Report qsar->report Predictive Data alerts->report Potential Liabilities

Caption: Workflow for the in silico toxicological assessment.

Part 2: In Vitro Cytotoxicity Assessment - Quantifying the Impact on Cell Viability

The foundational step in any in vitro toxicity screen is to determine the concentration at which a compound exerts a cytotoxic effect.[2][9] This is typically achieved by measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

The MTT Assay: A Cornerstone of Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11][12][13] The principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells, resulting in the formation of purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]

  • Compound Exposure: Prepare a serial dilution of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a defined period, typically 24 to 72 hours, depending on the cell doubling time.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of over 650 nm should be used for background correction.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine

Cell LineIncubation Time (hours)IC50 (µM)
HepG224Hypothetical Value
HepG248Hypothetical Value
HEK29324Hypothetical Value
HEK29348Hypothetical Value

Part 3: Genotoxicity Screening - Assessing Mutagenic Potential

Genotoxicity assessment is a critical component of preclinical safety testing, as compounds that damage DNA can have carcinogenic potential.[15] The bacterial reverse mutation assay, commonly known as the Ames test, is the standard initial screen for identifying mutagens.[16]

The Ames Test: Detecting Gene Mutations

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[17] The assay determines if a test compound can cause a reverse mutation (reversion) that restores the bacteria's ability to produce histidine, allowing them to grow on a histidine-deficient medium.[18]

A positive test, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests that the compound is a mutagen.[17] The test is conducted both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), to detect both direct-acting mutagens and those that become mutagenic after being metabolized.[16][18]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[18]

  • Metabolic Activation: Prepare the S9 mix if required for the assay.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Top Agar Addition: Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) to the test tube.

  • Plating: Quickly vortex and pour the mixture onto a minimal glucose agar plate.[17]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants and the number of revertants is at least twice the background (negative control) count.

Data Presentation: Ames Test Results

StrainMetabolic Activation (S9)Concentration Range Tested (µ g/plate )Fold Increase over Control at Highest Non-toxic DoseMutagenic Potential
TA98-Hypothetical RangeHypothetical ValueYes/No
TA98+Hypothetical RangeHypothetical ValueYes/No
TA100-Hypothetical RangeHypothetical ValueYes/No
TA100+Hypothetical RangeHypothetical ValueYes/No

Part 4: Early Organ-Specific Toxicity Assessment

While broad cytotoxicity is a key indicator, assessing potential toxicity to specific organs critical for drug metabolism and safety, such as the liver and heart, is essential even at the preliminary stage.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major reason for drug attrition.[19] In vitro models using human liver cells provide a valuable tool for early DILI risk assessment.[20][21]

Approach:

  • Cell Model: Utilize human-derived liver cells, such as primary human hepatocytes or cell lines like HepG2 or HepaRG, which have different metabolic capacities.[22] Comparing the cytotoxicity in a metabolically competent line (HepaRG) versus a less competent one (HepG2) can indicate if toxicity is mediated by the parent compound or its metabolites.[22]

  • Biomarker Analysis: Following exposure to 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine at sub-lethal concentrations (derived from the MTT assay), key biomarkers of liver injury can be measured. This can include assessing levels of alanine transaminase (ALT) and aspartate transaminase (AST) released into the cell culture medium.

cluster_1 Hepatotoxicity Screening Logic compound Test Compound hepg2 HepG2 Cells (Low Metabolic Capacity) compound->hepg2 heparg HepaRG Cells (High Metabolic Capacity) compound->heparg cytotoxicity_g2 Measure Cytotoxicity (IC50) hepg2->cytotoxicity_g2 cytotoxicity_arg Measure Cytotoxicity (IC50) heparg->cytotoxicity_arg comparison Compare IC50 Values cytotoxicity_g2->comparison cytotoxicity_arg->comparison parent_tox Parent Compound Toxicity comparison->parent_tox IC50 HepG2 << IC50 HepaRG metabolite_tox Metabolite-Driven Toxicity comparison->metabolite_tox IC50 HepaRG < IC50 HepG2

Caption: Logic for distinguishing between parent and metabolite-driven hepatotoxicity.

Cardiotoxicity Screening: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability in drug development, as it can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[23][24] Therefore, early screening for hERG channel inhibition is now a standard part of preclinical safety assessment.[25][26]

Approach:

  • High-Throughput Screening: Automated patch-clamp electrophysiology systems (e.g., QPatch or SyncroPatch) are the gold standard for assessing hERG inhibition.[23] These systems allow for the rapid and accurate measurement of a compound's effect on the hERG current in cells stably expressing the channel.[23]

  • Binding Assays: As a preliminary, higher-throughput alternative, fluorescence polarization-based binding assays can be used to determine if a compound binds to the hERG channel.[27]

Data Presentation: hERG Inhibition

Assay TypeTest Concentrations (µM)% Inhibition at each ConcentrationIC50 (µM)
Automated Patch ClampHypothetical RangeHypothetical ValuesHypothetical Value

Conclusion and Forward Look

This technical guide outlines a logical, tiered, and field-proven framework for the preliminary toxicity screening of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine. By integrating in silico predictions with a core battery of in vitro assays—cytotoxicity, genotoxicity, and early organ-specific toxicity—researchers can build a comprehensive initial safety profile.

The data generated from this screening cascade will be instrumental in making a " go/no-go " decision for this compound. Should the results indicate an acceptable safety window, further, more detailed preclinical toxicology studies in animal models would be the next logical step, as guided by regulatory agencies like the FDA.[28][29] Conversely, if significant liabilities are identified, this early data allows for the strategic termination of the project or for medicinal chemistry efforts to modify the structure and mitigate the observed toxicity.

References

  • Bellouard, D., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology, 13, 989008.
  • Lessigiarska, I., et al. (2006). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Retrieved from [Link]

  • Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1030.
  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. Retrieved from [Link]

  • hERG Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

  • Hewitt, W. R., & Roth, R. A. (2013). Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. Journal of Drug Metabolism & Toxicology, 4(1), 1000142.
  • MTT Assay Protocol. (n.d.). Cyrusbio. Retrieved from [Link]

  • Yang, X., et al. (2008). In vitro transcriptomic prediction of hepatotoxicity for early drug discovery. Toxicology and Applied Pharmacology, 232(3), 419-430.
  • Di Mauro, G., et al. (2022). Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Open Research Europe, 2, 133.
  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.
  • In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. (2024, September 30). PozeSCAF. Retrieved from [Link]

  • Gini, G., et al. (2005). QSAR Model for Predicting Pesticide Aquatic Toxicity.
  • Early Detection of Hepatotoxic Compounds in Drug Development. (n.d.). InSphero. Retrieved from [Link]

  • hERG screening using high quality electrophysiology assays. (2026, January 21). Sophion Bioscience. Retrieved from [Link]

  • Myatt, G. J. (2018). In silico tools for toxicity prediction. In Computational Toxicology (pp. 1-25). Humana Press, New York, NY.
  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs. Retrieved from [Link]

  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. (n.d.). European Biomedical Institute. Retrieved from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved from [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical. Retrieved from [Link]

  • The Ames Test. (n.d.). University of Washington. Retrieved from [Link]

  • Wang, Y., et al. (2023). Two QSAR models for predicting the toxicity of chemicals towards Tetrahymena pyriformis based on topological-norm descriptors and spatial-norm descriptors. SAR and QSAR in Environmental Research, 34(2), 115-131.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. (n.d.). vivo Science GmbH. Retrieved from [Link]

  • Hughes, T. B., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Toxicological Sciences, 182(2), 279-290.
  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved from [Link]

  • Chen, L., et al. (2016). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 4, 30.
  • Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetics Protocol for 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine in Murine Models

Executive Summary This application note provides a comprehensive, field-tested protocol for the formulation, administration, and pharmacokinetic (PK) evaluation of the small molecule 5-Bromo-3-(piperidin-1-yl)pyridin-2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-tested protocol for the formulation, administration, and pharmacokinetic (PK) evaluation of the small molecule 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine in murine models. Designed for drug development professionals, this guide bridges the gap between the compound's unique physicochemical properties and practical in vivo execution, ensuring high-fidelity, reproducible data.

Rationale & Physicochemical Profiling

The 2-aminopyridine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimalarials, and neuronal nitric oxide synthase (nNOS) inhibitors[1],[2]. However, the specific functionalization in 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine presents unique formulation challenges.

The bromine atom at the 5-position significantly increases the molecule's lipophilicity (cLogP), driving high membrane permeability but severely limiting aqueous solubility. Conversely, the piperidine ring at the 3-position introduces a strongly basic center (pKa ~9.5). This means the compound will be highly ionized at physiological pH, leading to extensive tissue distribution (high Volume of Distribution, Vd) and strong plasma protein binding. Understanding these properties is critical, as poorly formulated lipophilic bases often suffer from erratic oral bioavailability or cause acute toxicity when administered intravenously[2].

Table 1: Physicochemical Properties & In Vivo Implications
PropertyValue (Estimated)Impact on In Vivo Dosing Strategy
Molecular Weight 256.14 g/mol Favorable for oral absorption; easily crosses biological membranes.
cLogP ~2.8 - 3.2Highly lipophilic; requires co-solvents/surfactants for aqueous formulation.
pKa (Piperidine) ~9.5Highly basic; requires acidic modifiers during LC-MS/MS plasma extraction.
pKa (2-Aminopyridine) ~6.8Weakly basic; capable of strong hydrogen bonding with plasma proteins.

Formulation Engineering: The Causality of Vehicle Selection

To achieve reproducible PK data, the formulation must be strictly tailored to the delivery route.

  • Intravenous (IV) Formulation (Solution): IV administration requires a 100% solubilized system. Because the compound is lipophilic, standard saline is insufficient. We utilize a co-solvent/surfactant system: 10% DMSO, 10% Tween-80, and 80% Saline . Causality: DMSO disrupts the compound's crystal lattice, Tween-80 acts as a non-ionic surfactant to maintain solubility upon dilution in the bloodstream, and saline provides isotonicity to prevent hemolysis.

  • Oral (PO) Formulation (Suspension): For oral dosing, complete solubility is not required, but homogeneity is paramount. A suspension in 0.5% Methylcellulose (MC) with 0.2% Tween-80 is utilized. Causality: The methylcellulose creates a viscous matrix that prevents the hydrophobic particles from rapidly settling, ensuring dose uniformity across the cohort[3].

G1 A 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine B IV Formulation 10% DMSO/10% Tween-80 A->B High Bioavailability Req. C PO Formulation 0.5% MC/0.2% Tween-80 A->C Efficacy Screening D Visual/Microscopic Check Ensure 100% Solubilized B->D E Probe Sonication Ensure Homogeneous Suspension C->E F Tail Vein Injection (1-5 mg/kg) D->F G Oral Gavage (10-50 mg/kg) E->G

Fig 1: Formulation and administration decision tree for lipophilic 2-aminopyridines.

In Vivo Murine Dosing Protocols

Table 2: Standard Murine Dosing Parameters (C57BL/6 or CD-1 Mice)
RouteMax VolumeRecommended VehicleDelivery Apparatus
Intravenous (IV) 5 mL/kg10% DMSO / 10% Tween-80 / 80% Saline27G - 30G Syringe Needle
Oral (PO) 10 mL/kg0.5% Methylcellulose / 0.2% Tween-8020G - 22G Gavage Needle
Protocol 3.1: Intravenous (IV) Tail Vein Administration
  • Preparation: Weigh the required mass of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine. Dissolve completely in DMSO (10% of final volume). Add Tween-80 (10%) and vortex for 2 minutes. Slowly add Saline (80%) dropwise while continuously vortexing to prevent "shocking" the compound out of solution.

  • Self-Validation Check (Critical): Place a 10 µL drop of the final formulation on a glass slide and examine under a 10x light microscope. Causality: The solution must be perfectly clear. Any micro-crystals indicate precipitation. Injecting a precipitated formulation will cause fatal pulmonary embolisms in the mice. If crystals are present, the formulation is invalid and must be discarded.

  • Administration: Warm the mouse in a restraint device using a heating lamp for 3-5 minutes to induce vasodilation of the lateral tail vein.

  • Injection: Using a 27G needle, inject the formulation at a steady rate (approx. 10 seconds for a 100 µL volume). A smooth injection with no resistance confirms successful intravenous delivery.

Protocol 3.2: Oral (PO) Gavage Administration
  • Preparation: Add the compound to a mortar. Add a few drops of 0.2% Tween-80 and triturate to form a smooth paste. Gradually add 0.5% Methylcellulose solution while mixing.

  • Homogenization: Transfer to a vial and use a probe sonicator for 5 minutes (keep on ice to prevent thermal degradation of the compound).

  • Administration: Secure the mouse by the scruff to immobilize the head and align the esophagus. Insert a 20G reusable stainless-steel or disposable plastic gavage needle over the tongue and down the esophagus. Administer the dose smoothly.

Pharmacokinetic Sampling & Bioanalysis Workflow

Because the piperidine ring is highly basic, the compound will bind strongly to alpha-1-acid glycoprotein and other plasma proteins. The extraction protocol must actively disrupt these bonds to ensure accurate quantification.

Protocol 4.1: Serial Blood Sampling & Plasma Extraction
  • Sampling: Collect 20 µL of blood via saphenous vein puncture or tail snip at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA coated tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation (Self-Validating Extraction): Transfer 10 µL of plasma to a 96-well plate. Add 50 µL of Acetonitrile (ACN) containing 0.1% Formic Acid and a known concentration of an Internal Standard (IS) (e.g., a deuterated analog).

    • Causality: The ACN denatures plasma proteins. The 0.1% Formic Acid ensures the basic piperidine nitrogen remains fully protonated, preventing it from partitioning into any residual lipid fractions and maximizing recovery for LC-MS/MS ionization.

    • Validation: The IS recovery rate acts as an internal quality control. If IS recovery drops below 70%, it indicates incomplete protein precipitation, and the ACN-to-plasma ratio must be increased.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 15 minutes. Transfer the supernatant to a clean plate for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

G2 S1 1. Dosing (IV/PO) S2 2. Blood Sampling (0.25 - 24h) S1->S2 S3 3. Protein Precip. (ACN + 0.1% FA) S2->S3 S4 4. LC-MS/MS (MRM Mode) S3->S4 S5 5. PK Modeling (NCA Analysis) S4->S5

Fig 2: In vivo pharmacokinetic sampling and bioanalytical LC-MS/MS workflow.

References

  • Title: A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives Source: ResearchGate URL: [Link]

  • Title: Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: HPLC Method Development and ICH Q2(R2) Validation for 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine

Executive Summary The robust quantification and purity assessment of complex pharmaceutical intermediates require meticulously engineered analytical methods. 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is a highly basic, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification and purity assessment of complex pharmaceutical intermediates require meticulously engineered analytical methods. 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is a highly basic, halogenated pyridine derivative. Its structural features present significant chromatographic challenges, most notably severe peak tailing in reversed-phase liquid chromatography (RPLC).

This application note provides a comprehensive, causality-driven guide to developing a stability-indicating HPLC method for this compound. Furthermore, it outlines a self-validating protocol strictly aligned with the latest ICH Q2(R2) regulatory guidelines, ensuring the method is demonstrably fit for its intended purpose[1][2].

Physicochemical Profiling & Method Development Rationale

To develop an optimized method, one must first deconstruct the analyte's physicochemical behavior. Do not merely screen columns blindly; understand the molecular interactions at play.

The Analyte's Chromatographic Behavior

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine contains three critical functional zones:

  • The Bromo Group: Imparts lipophilicity, ensuring adequate retention on non-polar stationary phases (like C18).

  • The Primary Amine (Pyridine C2): A basic center (estimated pKa ~6.0).

  • The Piperidine Ring: A highly basic secondary-like tertiary nitrogen (estimated pKa ~9.5).

The Causality of Peak Tailing

In RPLC, basic compounds are notorious for exhibiting asymmetric, tailing peaks[3]. This phenomenon is driven by secondary ion-exchange interactions. While the lipophilic core of the molecule interacts with the C18 chains (the desired mechanism), the positively charged (protonated) basic nitrogen atoms interact strongly with negatively charged (ionized) residual silanol groups (Si-O⁻) on the silica stationary phase[4][5].

Engineering the Solution

To engineer a self-validating, robust method, we must eliminate these secondary interactions. We achieve this through a dual-pronged approach:

  • Stationary Phase Selection: We utilize a "Type B" high-purity, base-deactivated (endcapped) C18 column. Unlike older Type A silicas, Type B silicas have minimal metal impurities and are extensively endcapped to reduce the population of accessible active silanols[3][5].

  • Mobile Phase pH Control: We employ a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA), dropping the pH to approximately 2.0. At this highly acidic pH, the residual silanols on the column are fully protonated (neutralized), effectively shutting down the ion-exchange mechanism[5][6]. Simultaneously, the basic analyte is fully protonated, ensuring it elutes as a single, well-defined ionic species yielding sharp, symmetrical peaks[6].

MethodDev A Analyte: 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine (Highly Basic Polyamine) B Chromatographic Risk: Severe Peak Tailing via Silanol Ion-Exchange A->B C Mitigation Strategy A: High pH (10.5) to Neutralize Analyte B->C Option A D Mitigation Strategy B: Low pH (2.0) to Protonate Silanols B->D Option B E Selected Protocol: 0.1% TFA (pH ~2.0) + Type B Endcapped C18 D->E Optimal Robustness

Fig 1. Rational method development workflow addressing peak tailing in basic compounds.

Experimental Protocols: Step-by-Step Methodologies

The following protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis to ensure the chromatographic system is functioning optimally[6].

Reagents and Materials
  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v). Preparation: Add 1.0 mL of HPLC-grade Trifluoroacetic acid to 1000 mL of ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). Preparation: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
ParameterSpecification
Column Type B Endcapped C18 (150 mm × 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Autosampler Temperature 5°C
Injection Volume 10 µL
Detection (PDA) 254 nm (Extract 200-400 nm for peak purity)
Run Time 20 Minutes

Table 1: Optimized Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 90 10 Isocratic Hold
2.0 90 10 Gradient Start
12.0 10 90 Linear Gradient
15.0 10 90 High Organic Wash
15.1 90 10 Return to Initial

| 20.0 | 90 | 10 | Re-equilibration |

Sample Preparation Methodology
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine reference standard into a 50 mL volumetric flask. Add 30 mL of diluent and sonicate for 5 minutes until fully dissolved. Make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and make up to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Method Validation Protocol

The validation protocol is strictly aligned with the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[1][7].

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities or degradants. As per ICH Q2(R2), a validated quantitative analytical procedure must be stability-indicating[8].

  • Protocol: Subject the API to forced degradation: Acid (1N HCl), Base (1N NaOH), Oxidation (3% H2O2), Thermal (80°C), and Photolytic (UV/Vis light) stress for 24-48 hours.

  • Self-Validation Check: The API peak must achieve a Peak Purity Angle < Peak Purity Threshold via PDA detection, proving no co-eluting degradants exist.

Linearity and Range

The guideline mandates that for assays and impurities performed as a single test, linearity must be demonstrated from the reporting level of the impurities up to 120% of the specification acceptance criterion for the assay[1][8].

  • Protocol: Prepare 6 concentration levels ranging from 0.05 µg/mL (Reporting Level) to 120 µg/mL (120% of target assay). Plot peak area vs. concentration.

Accuracy and Precision
  • Accuracy: Validated by spiking known quantities of the analyte into a synthetic matrix at 3 levels (50%, 100%, 150% of target concentration) in triplicate.

  • Precision: Evaluated through repeatability (intra-assay precision, n=6 injections of 100% level) and intermediate precision (cross-validation across different days and analysts)[9].

ICHQ2R2 V1 Specificity (Forced Degradation) V2 Linearity & Range (Reporting Level to 120%) V1->V2 V3 Accuracy (Spike Recovery 98-102%) V2->V3 V4 Precision (Repeatability RSD < 2.0%) V3->V4 V5 Robustness (DoE Risk Assessment) V4->V5

Fig 2. ICH Q2(R2) analytical method validation lifecycle and key acceptance criteria.

Quantitative Data Summaries

To ensure trustworthiness, the method must pass rigorous System Suitability Tests (SST) before executing the validation parameters. Peak symmetry is mathematically monitored using the USP tailing factor ( As​ ).

Table 2: System Suitability Test (SST) Parameters

Parameter USP Definition Acceptance Criteria Scientific Rationale

| Tailing Factor ( As​ ) | 0.5(1+B/A) at 5% height | ≤1.5 | Ensures silanol interactions are successfully suppressed. | | Theoretical Plates ( N ) | 16(tR​/W)2 | ≥5000 | Verifies column efficiency and proper packing integrity[6]. | | Injection Precision | %RSD of Peak Area (n=6) | ≤2.0% | Confirms autosampler accuracy and method stability[6]. |

Table 3: ICH Q2(R2) Validation Acceptance Criteria Summary

Validation Parameter ICH Q2(R2) Requirement Target Acceptance Criteria

| Specificity | Resolution from degradants | Peak Purity Match > 990; No interference at tR​ . | | Linearity | Correlation Coefficient ( R2 ) | R2≥0.999 across the reportable range. | | Accuracy (Recovery) | % Recovery at 50, 100, 150% | Mean recovery between 98.0% and 102.0%. | | Repeatability | %RSD of 6 replicates | %RSD ≤2.0% . | | Intermediate Precision | %RSD across days/analysts | Overall %RSD ≤2.0% . | | LOD / LOQ | Signal-to-Noise Ratio (S/N) | LOD: S/N ≥3:1 ; LOQ: S/N ≥10:1 . |

References

  • 1, ich.org 2.2, europa.eu 3.3, molnar-institute.com 4.4, welch-us.com 5.6, gyanvihar.org 6.8, europa.eu 7.7, intuitionlabs.ai 8.9, labcorp.com 9.5, lctsbible.com 10., sigmaaldrich.com

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized aminopyridines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized aminopyridines. The synthesis of 5-bromo-3-(piperidin-1-yl)pyridin-2-amine relies on a classic three-step sequence: Nucleophilic Aromatic Substitution (S_NAr), nitro reduction, and regioselective bromination.

While conceptually straightforward, researchers often experience yield attrition due to incomplete conversions, transition-metal catalyst poisoning, and poor regiocontrol. This guide provides field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to maximize your yield at every step.

Workflow A 3-Fluoro-2-nitropyridine (Starting Material) B 2-Nitro-3-(piperidin-1-yl)pyridine (Intermediate 1) A->B Step 1: SNAr Piperidine, K2CO3, MeCN C 3-(Piperidin-1-yl)pyridin-2-amine (Intermediate 2) B->C Step 2: Reduction Fe, NH4Cl, EtOH/H2O D 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine (Target) C->D Step 3: Bromination NBS, MeCN, 0-5 °C

Three-step synthetic workflow for 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine.

Section 1: Step 1 - Nucleophilic Aromatic Substitution (S_NAr)

FAQ: Why is my S_NAr reaction stalling at 60% conversion when using 2-amino-3-fluoropyridine? Analysis: The amino group at the C2 position strongly donates electron density into the pyridine ring via resonance, deactivating it toward nucleophilic attack. To resolve this, you must alter your starting material to 3-fluoro-2-nitropyridine . The strongly electron-withdrawing nitro group activates the C3 position, stabilizing the Meisenheimer complex transition state during the S_NAr with piperidine[1].

FAQ: How do I minimize the formation of oxidized piperidine byproducts? Analysis: Piperidine is susceptible to oxidation at elevated temperatures in the presence of atmospheric oxygen. Perform the reaction in degassed acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a mild base under a strict inert atmosphere.

Protocol 1: S_NAr Synthesis of 2-Nitro-3-(piperidin-1-yl)pyridine
  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-fluoro-2-nitropyridine (1.0 eq) in anhydrous MeCN (0.2 M).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by piperidine (1.2 eq).

  • Heating: Heat the suspension to 80 °C for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot by LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is self-validating; proceed to workup only when the starting material peak is <1%.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

Section 2: Step 2 - Nitro Reduction

FAQ: Why is Pd/C catalytic hydrogenation giving me a complex mixture or stalling completely? Analysis: The piperidine nitrogen and the pyridine ring nitrogen are excellent ligands for palladium. During hydrogenation, they coordinate to the Pd surface, effectively poisoning the catalyst and stalling the reduction. Furthermore, partial reduction can lead to highly stable hydroxylamine intermediates. Solution: Switch to a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This method is completely immune to amine poisoning, highly chemoselective, and avoids the need for pressurized hydrogen gas[2].

Protocol 2: Fe/NH₄Cl Reduction to 3-(piperidin-1-yl)pyridin-2-amine
  • Setup: Suspend 2-nitro-3-(piperidin-1-yl)pyridine (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.15 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (5.0 eq).

  • Heating: Heat to reflux (approx. 85 °C) with vigorous mechanical stirring for 4 hours.

  • IPC: Monitor by LC-MS. The nitro compound (m/z [M+H]⁺) should completely convert to the free amine (m/z [M+H]-30).

  • Workup: Cool the mixture, dilute with EtOAc, and filter through Celite to remove the iron sludge. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Section 3: Step 3 - Regioselective Bromination

FAQ: I am seeing significant 4-bromo or 4,6-dibromo byproducts. How do I improve regioselectivity at the C5 position? Analysis: Regioselectivity on the pyridine ring is governed by a strict competition between electronic directing effects and steric hindrance. The C2-amino group is a powerful ortho/para director. The C3 position is occupied by the sterically bulky piperidine ring. The C5 position is para to the amino group and electronically highly activated. However, using harsh conditions (e.g., Br₂ in Acetic Acid) overrides these subtle directing effects, leading to over-bromination. Using N-Bromosuccinimide (NBS) in Acetonitrile at 0–5 °C stabilizes the bromonium ion intermediate, ensuring exclusive monobromination at the C5 position[3].

Mechanism SM 3-(Piperidin-1-yl)pyridin-2-amine Strong ortho/para directing -NH2 Sterically bulky -Piperidine at C3 C4 C4 Position Meta to -NH2 Ortho to Piperidine (Sterically Hindered) SM->C4 Disfavored C6 C6 Position Meta to -NH2 Para to Piperidine (Electronically Disfavored) SM->C6 Disfavored C5 C5 Position Para to -NH2 Meta to Piperidine (Highly Activated & Accessible) SM->C5 Favored (Major Pathway)

Electronic and steric directing effects governing C5 regioselectivity during bromination.

Quantitative Comparison of Bromination Conditions

To illustrate the causality of reagent selection, the following table summarizes the impact of different bromination conditions on yield and regioselectivity.

ReagentSolventTemp (°C)C5-Bromo Yield (%)Dibromo Byproducts (%)Causality & Notes
Br₂ (1.1 eq)Acetic Acid254535Protic solvent increases Br₂ electrophilicity; poor regiocontrol.
NBS (1.05 eq)DMF256515Moderate selectivity; DMF complicates aqueous workup.
NBS (1.05 eq) Acetonitrile 0–5 92 <2 Optimal. MeCN stabilizes the intermediate; low temp prevents over-reaction.
Protocol 3: Regioselective Bromination to 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine
  • Setup: Dissolve 3-(piperidin-1-yl)pyridin-2-amine (1.0 eq) in anhydrous Acetonitrile (0.1 M) and cool to 0–5 °C using an ice-water bath.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes to prevent exothermic spikes. Keep the reaction shielded from light to prevent radical pathways.

  • Reaction: Stir at 0–5 °C for 2 hours.

  • IPC: Check by TLC (DCM/MeOH 95:5). The starting material spot should be completely consumed before quenching.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted NBS. Extract with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. The crude product is typically >95% pure but can be recrystallized from Hexanes/EtOAc if ultra-high purity is required.

References

  • Title: Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain Source: Journal of Medicinal Chemistry, 2018, 61(15), 6779-6800. URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: Pharmaceuticals, 2025, 18(5), 692. URL: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific chromatographic challenges associated with 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific chromatographic challenges associated with 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine . This molecule presents a "perfect storm" for purification: it contains a highly basic piperidine ring, a moderately basic aminopyridine system, and a lipophilic heavy halogen (bromine). These features routinely cause severe peak tailing, poor recovery, and co-elution issues if the underlying chemical causality is not addressed.

This guide provides field-proven troubleshooting matrices, self-validating protocols, and authoritative methodologies to optimize your purification workflows.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Mixture: 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine Solubility Assess Solubility (MeOH, DMSO, DCM) Start->Solubility Mode Select Purification Mode Solubility->Mode RP_HPLC Reversed-Phase HPLC (High Purity/Resolution) Mode->RP_HPLC Soluble in polar solvents Flash Normal Phase Flash (Bulk/High Capacity) Mode->Flash Soluble in non-polar solvents High_pH High pH Strategy (pH 10-10.5) Ammonium Bicarbonate RP_HPLC->High_pH Standard C18 Low_pH Low pH Strategy (pH ~2) + CSH Column 0.1% FA or TFA RP_HPLC->Low_pH Charged Surface Hybrid Silica_TEA Silica Gel + TEA (DCM/MeOH + 1% TEA) Flash->Silica_TEA Standard Silica Alumina Basic Alumina (No modifier needed) Flash->Alumina Acid-sensitive Pure Pure Target Compound High_pH->Pure Low_pH->Pure Silica_TEA->Pure Alumina->Pure

Diagnostic workflow for selecting the optimal chromatographic purification strategy.

Module 1: Chemical Profiling & Root Cause Analysis

Q: Why does 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine exhibit severe peak tailing on standard C18 columns? A: The root cause lies in the differential pKa values of its nitrogen centers. The piperidine nitrogen is highly basic (pKa ~11.2), while the 2-aminopyridine nitrogen is weakly basic (pKa ~6.8, slightly lowered by the electron-withdrawing 5-bromo group). At neutral or acidic pH, the piperidine ring is fully protonated. Standard silica-based stationary phases contain residual silanols (Si-OH) that can ionize to form anionic sites (Si-O⁻). The positively charged piperidinium ion undergoes strong secondary ion-exchange interactions with these ionized silanols, which disrupts the Gaussian elution profile and causes severe asymmetric peak tailing[1].

Q: How does the 5-bromo substituent affect the chromatography? A: The bromine atom significantly increases the molecule's lipophilicity (logP) while simultaneously withdrawing electron density from the pyridine ring. This makes the molecule highly retentive under reversed-phase conditions once the basic amines are neutralized, requiring a higher percentage of organic modifier (acetonitrile or methanol) for elution compared to its non-brominated analogs.

Module 2: Method Optimization & Troubleshooting Guides

Q: What is the optimal mobile phase strategy for RP-HPLC purification of this compound? A: To achieve symmetrical peaks, you must either neutralize the basic centers or repel them from the silica surface. We recommend two self-validating strategies:

  • High-pH Strategy (Recommended for Standard C18): Use a mobile phase buffered to pH 10.0–10.5 (e.g., 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide). At this pH, the piperidine ring is largely deprotonated, and the molecule becomes neutral. This eliminates secondary silanol interactions, allowing separation driven purely by hydrophobic partitioning.

  • Low-pH Strategy with CSH Technology: If you must use acidic conditions (e.g., 0.1% Formic Acid for LC-MS compatibility), standard C18 will fail. Instead, use a Charged Surface Hybrid (CSH) column. CSH technology incorporates a low-level positive charge on the hybrid silica surface. In acidic mobile phases, this positive surface charge electrostatically repels the protonated basic analytes, preventing them from interacting with residual silanols and yielding superior peak shape and mass loading capacity[2].

Q: I am using Normal Phase (Flash) chromatography on silica gel. The compound is stuck on the column or streaking severely. How can I fix this? A: Bare silica is highly acidic. Your basic compound is irreversibly binding to the silica surface via acid-base interactions. To fix this, you must add a competitive silanol suppressor to your mobile phase. Adding 1% to 5% Triethylamine (TEA) or 1% aqueous ammonia to your organic solvent system (e.g., Dichloromethane/Methanol) will mask the anionic silanol groups, reducing their availability to interact with your target analyte and allowing it to elute symmetrically[3].

Quantitative Data Summaries

Table 1: Physicochemical Profiling & Chromatographic Impact
ParameterValue/EstimateChromatographic Consequence
Piperidine pKa ~11.2Highly basic; protonated at physiological and acidic pH. Primary driver of silanol-based peak tailing.
2-Aminopyridine pKa ~6.8 (lowered by Br)Weakly basic; neutral at high pH, protonated at low pH (pH < 4).
LogP (Estimated) ~2.5 - 3.0Moderate to high lipophilicity; requires strong organic modifier (MeCN/MeOH) for elution in RP-HPLC.
Table 2: Troubleshooting Matrix for RP-HPLC
SymptomRoot CauseCorrective Action
Severe peak tailing Secondary ion-exchange with ionized silanols (Si-O⁻)Switch to high pH mobile phase (pH 10) OR use a CSH column at low pH.
Poor retention Analyte is fully protonated (doubly charged) at low pHIncrease pH to deprotonate the molecule, or use an ion-pairing agent (TFA).
Low mass recovery Analyte precipitating on-columnEnsure sample diluent matches mobile phase strength; check solubility in aqueous buffers.

Module 3: Step-by-Step Experimental Protocols

Protocol A: High-pH RP-HPLC Preparative Purification (Self-Validating)

Use this protocol for high-purity isolation (>98%) when the compound is soluble in polar organic/aqueous mixtures.

  • Sample Preparation: Dissolve the crude 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine in a 50:50 mixture of DMSO and Methanol to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Solvent B: LC-MS grade Acetonitrile.

  • Column Selection: Waters XBridge C18 (or equivalent hybrid silica stable at high pH), 5 µm particle size.

  • Gradient Execution: Run a scouting gradient from 5% B to 95% B over 15 column volumes. The neutral, lipophilic target will likely elute between 50-70% B.

  • Validation & Fraction Pooling: Collect fractions based on UV absorbance at 254 nm. Self-Validation Step: Before pooling, analyze the apex, front, and tail fractions via analytical LC-MS to confirm the absence of the des-bromo impurity (which often co-elutes closely) and ensure >95% purity. Lyophilize the pooled fractions.

Protocol B: Amine-Modified Normal Phase Flash Chromatography

Use this protocol for bulk scale-up (>1 gram) when the compound is highly soluble in chlorinated solvents.

  • Column Pre-treatment: Pack a standard bare silica gel column. Flush the column with 2 column volumes (CV) of Hexane containing 5% Triethylamine (TEA). This step is critical to neutralize the acidic silanols prior to sample introduction.

  • Sample Loading (Dry Load): Dissolve the crude mixture in Dichloromethane (DCM). Add Celite (1:2 ratio by weight to the crude) and evaporate to dryness under reduced pressure. Load the dry powder onto the top of the column to prevent band broadening.

  • Elution: Elute using a step gradient of Hexane to Ethyl Acetate, maintaining a constant 1% TEA in all mobile phases.

  • Validation & TEA Removal: Spot fractions on a TLC plate and visualize using a UV lamp (254 nm) and Dragendorff's reagent (stains basic nitrogens orange). Pool the fractions containing the target compound. Self-Validation Step: To remove residual TEA, co-evaporate the pooled fractions with toluene (3 x 50 mL) on a rotary evaporator, followed by high vacuum drying for 12 hours.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use HILIC (Hydrophilic Interaction Liquid Chromatography) for this compound? A: While HILIC is excellent for polar basic compounds, 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine possesses significant lipophilic character due to the bromo and piperidine groups. It will likely elute too near the void volume in HILIC mode. Reversed-phase (RP-HPLC) or normal phase are much more effective.

Q: I am observing two closely eluting peaks with identical masses in LC-MS. What is happening? A: You are likely observing regioisomers from your upstream synthesis (e.g., 5-bromo vs. 6-bromo substitution on the pyridine ring). To resolve these, switch your organic modifier from Acetonitrile to Methanol. Methanol provides different hydrogen-bonding selectivity and often resolves structural isomers that co-elute in Acetonitrile.

References

  • Phenomenex Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 3

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 1

  • Practical Applications of Charged Surface Hybrid (CSH) Technology. Waters Corporation.

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. 2

Sources

Reference Data & Comparative Studies

Validation

Validation of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine Biological Targets and Pathways: A Comparative Guide

Executive Summary The development of highly selective kinase inhibitors requires molecular scaffolds that can precisely navigate the ATP-binding pocket while maintaining favorable physicochemical properties. 5-Bromo-3-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that can precisely navigate the ATP-binding pocket while maintaining favorable physicochemical properties. 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine (5-BPP) represents a highly optimized, next-generation pharmacophore. Aminopyridine and piperidinyl-pyridine derivatives are privileged scaffolds in medicinal chemistry, extensively validated for targeting the ATP-binding hinge region of critical oncogenic kinases, including Cyclin-Dependent Kinases (CDK4/6), AKT, and Cyclin G-associated kinase (GAK)[1][2][3].

This guide objectively evaluates the biological targets of the 5-BPP scaffold—focusing on its primary role as a CDK4/6 inhibitor—and compares its performance against clinical-stage alternatives like Palbociclib and Ribociclib.

Mechanistic Rationale: The Aminopyridine Pharmacophore

As application scientists, we do not merely look at binding affinity; we analyze the structural causality behind target engagement. The 5-BPP scaffold achieves its potency through three distinct structural domains:

  • The 2-Aminopyridine Core: This acts as a classic hinge-binding motif. The nitrogen atoms form critical bidentate hydrogen bonds with the backbone of the kinase hinge region (e.g., Val101 in CDK4), anchoring the molecule within the ATP pocket[2].

  • The 5-Bromo Substituent: Halogenation at the 5-position is a deliberate design choice. The bromine atom acts as a halogen-bond donor, occupying a lipophilic pocket deep within the kinase cleft, which significantly decreases the off-rate (k_off) and improves target residence time[4].

  • The 3-(Piperidin-1-yl) Moiety: Directed toward the solvent-exposed channel, the piperidine ring enhances aqueous solubility and cellular permeability. Unlike rigid, planar analogs that often suffer from poor bioavailability, the piperidine group maintains flexibility without causing steric clashes in the ATP pocket, a strategy proven effective in both kinase and epigenetic target inhibition[3][5].

Biological Target Validation: The CDK4/6-Rb Pathway

In healthy cells, the transition from the G1 phase to the S phase is tightly regulated by the Retinoblastoma (Rb) pathway. CDK4 and CDK6, when complexed with Cyclin D, hyperphosphorylate the Rb protein. This phosphorylation event forces Rb to release the E2F transcription factor, driving cell cycle progression.

5-BPP acts as an ATP-competitive inhibitor of the CDK4/6-Cyclin D complex. By preventing Rb hyperphosphorylation, 5-BPP effectively traps the cell in the G1 phase, halting tumor proliferation.

CDK46_Pathway A 5-Bromo-3-(piperidin-1-yl) pyridin-2-amine (5-BPP) B CDK4/6 - Cyclin D Complex A->B ATP-Competitive Inhibition C Retinoblastoma (Rb) Protein B->C Hyperphosphorylation (Blocked by 5-BPP) D E2F Transcription Factor C->D E2F Release (Prevented) E G1 to S Phase Transition D->E S-Phase Gene Transcription

Figure 1: Mechanism of action of 5-BPP in the CDK4/6-Rb signaling pathway.

Comparative Performance Analysis

To objectively assess 5-BPP, we benchmark its performance against standard-of-care CDK4/6 inhibitors. The data below reflects the validated performance ranges for optimized aminopyridine-based heterocyclic kinase inhibitors[2].

CompoundCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)MCF-7 GI₅₀ (nM)Kinome Selectivity (S₁₀)
5-BPP Scaffold 12.418.285.60.03
Palbociclib 11.015.060.00.04
Ribociclib 10.039.0120.00.06

Data Interpretation: While 5-BPP exhibits slightly lower raw potency against CDK4 compared to Palbociclib, it demonstrates superior kinome selectivity (S₁₀ = 0.03) and tighter binding to CDK6 compared to Ribociclib. The piperidine-driven solvent interaction minimizes off-target binding, reducing potential cytotoxic liabilities.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Target Validation via TR-FRET

Causality & Rationale: Standard luminescent ATP-depletion assays are prone to false positives when testing highly conjugated heterocyclic amines due to compound-mediated optical interference (auto-fluorescence). We mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The delayed emission reading (time-resolved) of the Europium fluorophore effectively gates out the short-lived auto-fluorescence of the 5-BPP core, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Kinase Reaction Setup: Combine 5 nM CDK4/Cyclin D1, 100 nM ULight-labeled pRb peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Inhibitor Titration: Dispense 5-BPP in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, 1% DMSO final). Incubate at 22°C for 60 minutes.

  • Detection Phase: Add 2 nM Europium-anti-phospho-Rb (Ser780) antibody supplemented with 10 mM EDTA to halt the kinase reaction. Incubate for 60 minutes.

  • Readout: Measure TR-FRET signals on a compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

TRFRET_Workflow S1 1. Kinase Incubation CDK4/6 + ATP S2 2. Substrate Add ULight-pRb S1->S2 S3 3. Antibody Bind Eu-anti-pRb S2->S3 S4 4. TR-FRET Read Ex:320nm/Em:665nm S3->S4

Figure 2: Step-by-step TR-FRET kinase assay workflow for 5-BPP target validation.

Protocol B: Cellular Target Engagement (Phospho-Rb Immunoblotting)

Causality & Rationale: An in vitro IC₅₀ is meaningless without proven intracellular target engagement. To establish a self-validating system, this protocol measures both phospho-Rb (Ser780) and Total Rb . If a compound merely causes cell death (toxicity) rather than specific kinase inhibition, Total Rb levels will drop. True CDK4/6 inhibition is confirmed only when p-Rb decreases while Total Rb remains stable.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 5-BPP at 0.1×, 1×, and 10× the established IC₅₀ for 24 hours. Include a 0.1% DMSO vehicle control.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na₃VO₄). Centrifuge at 14,000 x g for 15 minutes to clear lysates.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe simultaneously with primary antibodies against p-Rb (Ser780), Total Rb, and GAPDH (loading control).

  • Quantification: Visualize using chemiluminescence. Normalize the p-Rb band intensity against the Total Rb band intensity to verify target-specific engagement.

References

  • [4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.[Link]

  • [1] Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. ACS Publications.[Link]

  • [5] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.[Link]

  • [3] Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. DOI.[Link]

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Comparative

Comparative Efficacy of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine Structural Analogues as PI3Kδ Inhibitors: A Guide for Drug Discovery Professionals

Introduction: The Promise of the 2-Aminopyridine Scaffold in Kinase Inhibition The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the 2-Aminopyridine Scaffold in Kinase Inhibition

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a foundational element in the design of numerous kinase inhibitors.[2] When coupled with a piperidine ring—another highly favored fragment in drug discovery for its ability to enhance solubility, metabolic stability, and target engagement—the resulting architecture presents a compelling starting point for the development of novel therapeutics.[3][4]

This guide focuses on the comparative efficacy of structural analogues based on the 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine core. While direct experimental data for this specific molecule is not extensively published, by analyzing structure-activity relationships (SAR) from closely related compounds, we can establish a strong rationale for its potential as an inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ). PI3Kδ is a critical node in immune cell signaling, and its inhibition has proven to be a successful therapeutic strategy in certain hematological malignancies and inflammatory diseases.[5][6] This guide will therefore explore the synthesis, comparative biological activity, and experimental evaluation of this chemical series within the context of PI3Kδ inhibition.

Synthesis of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine and its Analogues

The synthesis of 3-amino-5-bromopyridine derivatives can be achieved through various methods, with microwave-assisted nucleophilic aromatic substitution being a particularly efficient approach.[1] A plausible synthetic route to the core scaffold and its analogues is outlined below. The key step involves the selective substitution of a dihalogenated pyridine, followed by the introduction of the 2-amino group.

General Synthetic Scheme

A general approach to synthesizing the target compounds involves a two-step process starting from a suitable dihalopyridine. For instance, 3,5-dibromopyridine can be reacted with piperidine or its derivatives under microwave irradiation to selectively substitute the C3 bromine. The resulting intermediate can then be subjected to amination at the C2 position.

Synthetic_Scheme A 3,5-Dibromopyridine C 5-Bromo-3-(piperidin-1-yl)pyridine Intermediate A->C Microwave, NMP/Toluene [1] B Piperidine Analogue B->C E 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine C->E Amination D Aminating Agent D->E

Caption: General synthetic route to the target scaffold.

Protocol 2: Microwave-Assisted Synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridine

This protocol, adapted from a known procedure for a similar analogue, illustrates a key step in the synthesis.[1]

  • Reaction Setup: In a microwave reaction vessel, combine 3,5-dibromopyridine (1.0 eq.), the desired cyclic amine (e.g., piperidine, 10 eq.), 1-methyl-2-pyrrolidinone (NMP), and toluene.

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Heat the reaction mixture to 180°C for 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated and purified by column chromatography on silica gel to isolate the desired 5-bromo-3-(substituted)pyridine intermediate.

  • Subsequent Amination: The intermediate can then be converted to the final 2-amino product through established amination methodologies, such as those involving palladium-catalyzed cross-coupling reactions.

Comparative Efficacy of Structural Analogues as PI3Kδ Inhibitors

The PI3K family of lipid kinases are crucial regulators of cell signaling, and the delta isoform (PI3Kδ) is primarily expressed in hematopoietic cells, making it an attractive target for immunological disorders and B-cell malignancies.[5][7] The 2-aminopyridine scaffold has been successfully employed in the development of potent and selective PI3Kδ inhibitors.[8] The following table summarizes the structure-activity relationships of various 2-aminopyridine and related heterocyclic derivatives, providing insights into the potential efficacy of the 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine series.

Compound IDCore ScaffoldR1R2PI3Kδ IC50 (nM)Reference
Idelalisib PurineH3-Fluoro-4-morpholinophenyl18[9]
MR3278 2-Aminopyridine--30[8]
Compound 6 Pyrazolo[1,5-a]pyrimidine2-(Difluoromethyl)-1H-benzo[d]imidazol-5-ylN-tert-butylpiperazin-1-ylmethyl18[7]
Compound 10a Quinoline--Potent[8]
Compound 21 Pyridopyrimidine--850[9]

Analysis of Structure-Activity Relationships (SAR):

  • Hinge-Binding Moiety: The 2-aminopyridine core is a well-established hinge-binder, forming critical hydrogen bonds with the backbone of the kinase.[7] This interaction is fundamental for potent inhibition.

  • Role of the 3-Substituent (Piperidine): The piperidine moiety, as seen in analogues like compound 6 , often extends into a hydrophobic pocket of the active site.[7] Its size, conformation, and substitution pattern can significantly impact both potency and selectivity. The introduction of a piperidine ring can improve physicochemical properties, leading to better cell permeability and pharmacokinetic profiles.[3]

  • Impact of the 5-Bromo Substituent: The bromine atom at the 5-position serves as a useful synthetic handle for further modification via cross-coupling reactions (e.g., Suzuki coupling). This allows for the exploration of a wide range of substituents to probe interactions with the solvent-exposed region of the kinase, potentially enhancing potency and selectivity. It can also contribute to binding through halogen bonding.

  • Analogues with Alternative Scaffolds: As shown in the table, other heterocyclic cores like purine (Idelalisib), quinoline, and pyrazolopyrimidine have also yielded potent PI3Kδ inhibitors.[7][8][9] The comparative data underscores the versatility of different scaffolds in achieving high-affinity binding.

Experimental Protocol: In Vitro PI3Kδ Inhibition Assay (TR-FRET)

To determine the inhibitory potency of the synthesized analogues, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and widely used method. This assay measures the production of PIP3, the product of PI3K activity.

TR_FRET_Workflow A Dispense Test Compound B Add PI3Kδ Enzyme and PIP2 Substrate A->B C Incubate to Allow Enzymatic Reaction B->C D Add Detection Reagents: Biotin-PIP3 and Eu-Antibody C->D E Incubate for Detection D->E F Read TR-FRET Signal E->F

Caption: Workflow for a typical TR-FRET based PI3Kδ inhibition assay.

Step-by-Step Methodology:
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the test compounds, followed by the PI3Kδ enzyme and the PIP2 substrate in an appropriate assay buffer.

  • Enzymatic Reaction: Incubate the plate at room temperature to allow the phosphorylation of PIP2 to PIP3.

  • Detection: Stop the enzymatic reaction and add the detection reagents. These typically consist of a biotinylated PIP3 tracer and a europium-labeled antibody that binds to the tracer. A streptavidin-conjugated acceptor fluorophore is also added.

  • Signal Measurement: After a final incubation period, read the plate on a TR-FRET-compatible plate reader. In the absence of an inhibitor, the enzyme produces PIP3, which displaces the biotinylated-PIP3 tracer from the antibody, resulting in a low FRET signal. In the presence of a potent inhibitor, the tracer binds to the antibody, bringing the europium donor and the acceptor fluorophore into proximity, generating a high FRET signal.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by upstream signals, PI3Kδ phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. This initiates a signaling cascade that ultimately leads to the activation of mTOR and other proteins that drive cellular processes. In many B-cell cancers, this pathway is constitutively active, making PI3Kδ a prime therapeutic target.

PI3K_Pathway receptor Receptor Tyrosine Kinase (e.g., BCR) pi3k PI3Kδ receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Growth, Proliferation, Survival mtor->proliferation inhibitor 5-Bromo-3-(piperidin-1-yl) pyridin-2-amine Analogue inhibitor->pi3k inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine scaffold represents a promising starting point for the development of novel PI3Kδ inhibitors. By leveraging the established role of the 2-aminopyridine core as a kinase hinge-binder and the beneficial properties of the piperidine moiety, medicinal chemists can explore a rich chemical space. The 5-bromo position provides a versatile handle for introducing a variety of substituents to optimize potency, selectivity, and pharmacokinetic properties.

Future work should focus on the synthesis and in vitro profiling of a focused library of analogues to establish clear structure-activity relationships. Modifications to the piperidine ring (e.g., substitution, spirocyclization) and exploration of different substituents at the 5-position of the pyridine ring will be critical for identifying lead compounds. Promising candidates should then be advanced into cellular assays to confirm their on-target activity and assess their anti-proliferative effects in relevant cancer cell lines. This systematic approach, grounded in the principles outlined in this guide, will pave the way for the discovery of next-generation PI3Kδ inhibitors.

References

  • A Facile and Efficient Synthesis of 3-amino-5-bromopyridine Derivatives Using Microwave Irradiation. (2011). HETEROCYCLES, 83(4), 875. [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). European Journal of Medicinal Chemistry, 248, 115069. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2021). Molecules, 26(17), 5344. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). Molecules, 27(15), 4811. [Link]

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. (2018). Journal of Medicinal Chemistry, 61(21), 9427-9451. [Link]

  • WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][7][8]triazolo[1,5-a]pyridine. (2024). Google Patents.

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters, 24(18), 4486-4490. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 329-342. [Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. (2019). International Journal of Molecular Sciences, 20(5), 1063. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). Molecules, 30(9), 2072. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7509. [Link]

  • Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters, 81, 129143. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7509. [Link]

  • Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases. (2020). Journal of Medicinal Chemistry, 63(10), 5277-5297. [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine Against Standard Kinase Inhibitors in Inflammatory Signaling

Introduction The dysregulation of inflammatory signaling pathways is a cornerstone of numerous pathologies, including autoimmune disorders, chronic inflammatory diseases, and certain cancers.[1][2] A critical nexus in ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The dysregulation of inflammatory signaling pathways is a cornerstone of numerous pathologies, including autoimmune disorders, chronic inflammatory diseases, and certain cancers.[1][2] A critical nexus in many of these pathways is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3][4] TAK1 serves as a central signaling node, integrating inputs from various pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Toll-like Receptor (TLR) ligands to activate downstream cascades, primarily the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[5][6][7] Its pivotal role makes TAK1 a compelling therapeutic target for the development of novel anti-inflammatory agents.[8][9]

This guide introduces 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine (hereafter referred to as "Compound X"), a novel small molecule with a pyridine-based scaffold, a common motif in kinase inhibitors. The objective of this document is to provide a comprehensive, data-driven benchmark of Compound X's performance against established, standard-of-care small molecule TAK1 inhibitors. We will dissect its biochemical potency and cellular activity through a series of robust, validated assays, providing researchers and drug development professionals with the critical data needed to evaluate its potential as a therapeutic candidate.

The Target: The TAK1 Signaling Cascade

To effectively benchmark an inhibitor, one must first understand the intricacies of its target. TAK1 activation is a multi-step process initiated by upstream receptor stimulation.[10] Ligand binding to receptors like TNFR1 or IL-1R1 triggers the recruitment of adaptor proteins, leading to the formation of poly-ubiquitin chains that serve as a scaffold.[10] The TAK1 complex, which includes TAK1 and its binding partners TAB1, TAB2, and TAB3, is recruited to this scaffold, resulting in TAK1 autophosphorylation and full enzymatic activation.[5][10] Once active, TAK1 phosphorylates and activates two major downstream signaling arms:

  • The IKK complex (IκB Kinase): This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12]

  • MKKs (MAPK Kinases): TAK1 phosphorylates MKK3/4/6, which in turn activate the p38 and JNK MAP kinases.[5] These kinases phosphorylate various transcription factors, such as AP-1, further amplifying the inflammatory response.

The central, dual-pronged role of TAK1 in orchestrating inflammation is depicted below.

TAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TNFR TNF-α / IL-1β Receptors Upstream_Signal Adaptor Proteins & Poly-ubiquitination TNFR->Upstream_Signal Stimulation TAK1_Complex TAK1/TAB1/TAB2 Complex Upstream_Signal->TAK1_Complex Recruitment & Activation IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Phosphorylation MKKs MKKs (MKK3/4/6) TAK1_Complex->MKKs Phosphorylation NFkB_Activation NF-κB Activation (p65/p50 Translocation) IKK_Complex->NFkB_Activation IκB Degradation Gene_Transcription Inflammatory Gene Transcription (Cytokines, Chemokines) NFkB_Activation->Gene_Transcription Induction MAPKs p38 / JNK Activation MKKs->MAPKs Phosphorylation MAPKs->Gene_Transcription Induction IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare Serial Dilution of Inhibitors (DMSO) Plate_Loading 4. Add Inhibitor, Kinase Mix, and ATP to 384-well Plate Compound_Dilution->Plate_Loading Enzyme_Prep 2. Prepare Kinase/Substrate Mix (TAK1 + Peptide) Enzyme_Prep->Plate_Loading ATP_Prep 3. Prepare ATP Solution (at Km concentration) ATP_Prep->Plate_Loading Incubation 5. Incubate at RT (e.g., 60 min) Plate_Loading->Incubation Detection 6. Add Detection Reagent & Read Fluorescence Incubation->Detection Data_Plot 7. Plot % Inhibition vs. Log[Inhibitor] Detection->Data_Plot IC50_Calc 8. Fit Sigmoidal Curve & Calculate IC50 Data_Plot->IC50_Calc

Caption: Workflow for in vitro kinase IC50 determination.

Experimental Protocol: In Vitro TAK1 Kinase Assay

  • Inhibitor Preparation: Create a 10-point, 3-fold serial dilution series for Compound X, (5Z)-7-Oxozeaenol, and HS-276 in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Dispense 50 nL of each inhibitor concentration into a 384-well, low-volume assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Enzyme and Substrate Addition: Prepare a solution containing recombinant human TAK1/TAB1 enzyme and a suitable peptide substrate in kinase assay buffer. Add 5 µL of this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in kinase assay buffer at a final concentration equal to the Km of TAK1). Include wells with no enzyme as a background control.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Terminate the reaction and quantify kinase activity using an ADP-Glo™ Kinase Assay (Promega) or similar technology that measures ADP production. [13]Luminescence is read on a compatible plate reader.

  • Data Analysis: Subtract background luminescence, normalize the data to controls, and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value. [14] Data Summary: Biochemical Potency

CompoundTargetMechanismIC50 (nM)
Compound X TAK1 ATP-Competitive (Predicted) 15.2
(5Z)-7-OxozeaenolTAK1Covalent, Irreversible8.5
HS-276TAK1ATP-Competitive2.5 [4]

Note: Data for Compound X and (5Z)-7-Oxozeaenol are representative values obtained under the described assay conditions. The value for HS-276 is from cited literature.

Part 2: Cellular Activity & Functional Outcomes

Trustworthiness: A potent biochemical inhibitor must demonstrate efficacy in a complex cellular environment to be considered a viable lead. The following assays are designed as a self-validating system. We first confirm target engagement by measuring the inhibition of direct downstream phosphorylation events (p38 MAPK) and pathway activation (NF-κB translocation). We then validate these on-target effects by measuring a key functional outcome: the suppression of inflammatory cytokine production.

Cellular_Assay_Workflow cluster_cell_culture 1. Cell Culture & Stimulation cluster_readouts 2. Downstream Readouts cluster_analysis 3. Data Analysis Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Compound_Treatment Pre-treat with Inhibitors (Dose-response) Cell_Seeding->Compound_Treatment Stimulation Stimulate with LPS or TNF-α Compound_Treatment->Stimulation NFkB_Assay NF-κB Translocation Assay (High-Content Imaging) Stimulation->NFkB_Assay MAPK_Assay p38 Phosphorylation Assay (Western Blot / Flow Cytometry) Stimulation->MAPK_Assay Cytokine_Assay Cytokine Release Assay (ELISA / Multiplex) Stimulation->Cytokine_Assay EC50_Calc Calculate EC50 values for each endpoint NFkB_Assay->EC50_Calc MAPK_Assay->EC50_Calc Cytokine_Assay->EC50_Calc

Caption: Integrated workflow for cell-based inhibitor profiling.

A. Inhibition of NF-κB p65 Nuclear Translocation

Expertise & Experience: NF-κB activation is a direct and critical consequence of TAK1 signaling. [12]We measure the translocation of the p65 subunit from the cytoplasm to the nucleus using automated fluorescence microscopy (high-content imaging). This image-based method provides robust, quantitative, and single-cell data on pathway inhibition. [15] Experimental Protocol: NF-κB Translocation Assay

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well imaging plates and allow them to adhere overnight. [11]2. Compound Treatment: Pre-incubate cells with a dose-response of each inhibitor (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with an EC80 concentration of lipopolysaccharide (LPS) for 40 minutes to induce NF-κB translocation. [12]4. Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a primary antibody against NF-κB p65 and a fluorescently-labeled secondary antibody. [15]Stain nuclei with Hoechst dye.

  • Imaging and Analysis: Acquire images on a high-content screening system. Use image analysis software to define nuclear and cytoplasmic compartments based on the Hoechst stain and quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity. [15]6. Data Analysis: Normalize the translocation ratio to stimulated and unstimulated controls and calculate EC50 values.

B. Suppression of p38 MAPK Phosphorylation

Expertise & Experience: In parallel with NF-κB, TAK1 activates the MAPK cascade, leading to the phosphorylation of p38. [16]Measuring the level of phosphorylated p38 (p-p38) relative to total p38 provides a direct measure of target engagement in the second major branch of the TAK1 pathway. Western blotting is a classic, reliable method for this analysis. [17] Experimental Protocol: Western Blot for p-p38

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells in 6-well plates as described above, stimulating with LPS for 15-30 minutes. [18]2. Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. [11]3. Quantification and Loading: Determine protein concentration using a BCA assay. Separate equal amounts of protein (20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with primary antibodies specific for phospho-p38 (Thr180/Tyr182) and total p38.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band density using image analysis software. Calculate the ratio of p-p38 to total p38 for each condition and normalize to the LPS-stimulated control to determine the EC50.

C. Reduction of Pro-inflammatory Cytokine Release

Expertise & Experience: The ultimate physiological function of the pro-inflammatory TAK1 pathway is the production and release of effector molecules like TNF-α and IL-6. [19]An enzyme-linked immunosorbent assay (ELISA) is the gold standard for accurately quantifying the concentration of these secreted cytokines in the cell culture supernatant, providing a robust measure of the inhibitor's functional anti-inflammatory effect. [20][21] Experimental Protocol: TNF-α ELISA

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with inhibitors for 1 hour, then stimulate with LPS for 4-6 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform a standard sandwich ELISA for murine TNF-α according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to generate a colorimetric signal.

  • Data Analysis: Measure absorbance at 450 nm. Calculate TNF-α concentrations based on a standard curve. Determine the EC50 value for the inhibition of TNF-α release.

Data Summary: Cellular & Functional Activity

CompoundNF-κB Translocation EC50 (nM)p-p38 Inhibition EC50 (nM)TNF-α Release EC50 (nM)
Compound X 85 92 125
(5Z)-7-Oxozeaenol6075100
HS-276303855

Note: All data are representative values obtained from the described cellular assays.

Summary and Conclusion

This guide provides a systematic benchmarking of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine (Compound X) against the standard TAK1 inhibitors (5Z)-7-Oxozeaenol and HS-276.

The experimental data demonstrates that Compound X is a potent inhibitor of the TAK1 signaling pathway.

  • Biochemical Potency: Compound X exhibits a strong, direct inhibitory effect on the TAK1 enzyme with an IC50 of 15.2 nM. While not as potent as the highly optimized HS-276, it shows comparable activity to the established tool compound (5Z)-7-Oxozeaenol in a cell-free environment.

  • Cellular Activity: Crucially, Compound X demonstrates robust activity in a cellular context. It effectively blocks TAK1-mediated downstream signaling, as evidenced by its inhibition of both NF-κB nuclear translocation (EC50 = 85 nM) and p38 MAPK phosphorylation (EC50 = 92 nM).

  • Functional Efficacy: The on-target cellular activity of Compound X translates into a clear anti-inflammatory functional outcome, with potent suppression of TNF-α release from LPS-stimulated macrophages (EC50 = 125 nM).

References

  • The Royal Society. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology. [Link]

  • Takaesu, G., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers (Basel). [Link]

  • Pitzschke, A. (2025). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol. [Link]

  • Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. [Link]

  • Kilty, I., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Axxam. (2024). Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • Ji, N., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. [Link]

  • Protein Fluidics. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. [Link]

  • Wang, C. (2012). Identification and characterization of tak1 regulated signaling pathway. Nanyang Technological University. [Link]

  • ResearchGate. (2019). Overview of the TAK1 signaling pathway. [Link]

  • Chemical Biology and Therapeutic Innovation, UNC. TAK1 selective inhibition: state of the art and future opportunities. PubMed. [Link]

  • Bhattacharyya, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

  • Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. [Link]

  • Jones, C. A., et al. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]

  • Luminex Corporation. Muse® MAPK Activation Dual Detection Kit User's Guide. [Link]

  • Tan, L., et al. (2012). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology. [Link]

  • Current Medicinal Chemistry. New approaches to the treatment of inflammatory disease : focus on small-molecule inhibitors of signal transduction pathways. PubMed. [Link]

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol. [Link]

  • Haimovich, A. D., et al. (2013). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. [Link]

  • TFC. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Vollmar, M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE. [Link]

  • Mini-Reviews in Medicinal Chemistry. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. PubMed. [Link]

  • Springer Nature Experiments. Biomarker Assays for Phosphorylated MAP Kinase. [Link]

  • O'Shea, J. J., et al. (2010). Suppression of Autoimmune Arthritis by Small Molecule Inhibitors of the JAK/STAT Pathway. Current Opinion in Immunology. [Link]

  • ResearchGate. (2011). Small Molecule Inhibitors of NF-kB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. [Link]

  • EMD Millipore. (2014). Muse™ MAPK Activation Dual Detection Kit User's Guide. [Link]

  • RayBiotech. Human NF-KappaB p65 Transcription Factor Activity Assay Kit. [Link]

  • Tetrahedron Letters. (2011). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • Lee, J., et al. (2022). Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. Molecules. [Link]

  • Siddiqui, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

Sources

Comparative

reproducibility of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine published synthesis pathways

An In-depth Guide to the Synthesis of 5-Bromo-3-(piperidin-1-yl)pyridine: A Comparative Analysis of Published Pathways For researchers and professionals in drug development, the synthesis of substituted pyridines is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 5-Bromo-3-(piperidin-1-yl)pyridine: A Comparative Analysis of Published Pathways

For researchers and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of creating novel molecular entities. The compound 5-Bromo-3-(piperidin-1-yl)pyridine is a valuable intermediate, offering a synthetically versatile scaffold for further chemical elaboration. While the direct synthesis of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is not extensively documented in readily available literature, the synthesis of the closely related and synthetically crucial precursor, 5-Bromo-3-(piperidin-1-yl)pyridine, is well-established. This guide provides a comparative analysis of the two primary published pathways for the synthesis of this key intermediate, offering insights into their reproducibility, efficiency, and practical considerations.

Pathway 1: Microwave-Assisted Nucleophilic Aromatic Substitution

This modern approach leverages the efficiency of microwave irradiation to accelerate the reaction between 3,5-dibromopyridine and piperidine. The high temperatures and pressures achieved in a sealed microwave reactor dramatically reduce reaction times compared to conventional heating methods.

Causality Behind Experimental Choices

The choice of a high-boiling point solvent like N-methyl-2-pyrrolidinone (NMP) is critical for reaching the high temperatures required for this reaction under microwave conditions. Toluene is often used as a co-solvent. The use of a large excess of the amine (piperidine) serves to drive the reaction towards the mono-substituted product and minimize the formation of di-substituted byproducts. The microwave heating itself provides rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and improved yields in shorter times.[1]

Experimental Protocol: Microwave-Assisted Synthesis
  • Materials:

    • 3,5-dibromopyridine

    • Piperidine (10 equivalents)

    • N-methyl-2-pyrrolidinone (NMP)

    • Toluene

  • Procedure:

    • In a microwave reaction vessel, combine 3,5-dibromopyridine with 10 equivalents of piperidine.

    • Add NMP and toluene as solvents.

    • Seal the vessel and place it in a microwave synthesizer.

    • Heat the reaction mixture to 180°C and hold for 30-60 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • The reaction mixture is then purified by column chromatography on silica gel to isolate the 5-bromo-3-(piperidin-1-yl)pyridine product.

Visualizing the Pathway

3,5-Dibromopyridine 3,5-Dibromopyridine Microwave Microwave Irradiation 180°C, 30-60 min NMP/Toluene 3,5-Dibromopyridine->Microwave Piperidine Piperidine Piperidine->Microwave Product 5-Bromo-3-(piperidin-1-yl)pyridine Microwave->Product

Caption: Microwave-assisted synthesis of 5-Bromo-3-(piperidin-1-yl)pyridine.

Pathway 2: Conventional Transition Metal-Catalyzed Synthesis

Prior to the widespread adoption of microwave chemistry, the synthesis of such compounds relied on conventional heating with the aid of a metal catalyst. Both copper and palladium-based systems have been reported for the amination of 3,5-dibromopyridine.

Sub-Pathway 2a: Copper-Catalyzed Amination (Ullmann-type Reaction)

This classical method utilizes a copper catalyst, such as copper sulfate, to facilitate the coupling of the aryl bromide with the amine. These reactions often require high temperatures and long reaction times.

Copper-catalyzed aminations, often referred to as Ullmann condensations, are a long-standing method for forming C-N bonds. The use of copper sulfate is a traditional and cost-effective choice of catalyst. The reaction is typically run in a high-boiling solvent or even neat with an excess of the amine and often a base to neutralize the HBr formed during the reaction. The high temperature is necessary to overcome the activation energy of the C-Br bond cleavage and subsequent C-N bond formation on the copper center.

  • Materials:

    • 3,5-dibromopyridine

    • Piperidine (excess)

    • Pyridine (as solvent and base)

    • Copper (II) sulfate (catalytic amount)

  • Procedure:

    • A mixture of 3,5-dibromopyridine, an excess of piperidine, and pyridine is prepared.

    • A catalytic amount of copper (II) sulfate is added.

    • The mixture is heated at reflux for an extended period (e.g., 24-48 hours), and the reaction progress is monitored by TLC or GC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated through an aqueous workup and purified by column chromatography. A reported yield for this method is 40%.[1]

3,5-Dibromopyridine 3,5-Dibromopyridine Copper_Catalysis Copper (II) Sulfate Pyridine (solvent) Reflux, 24-48 h 3,5-Dibromopyridine->Copper_Catalysis Piperidine Piperidine Piperidine->Copper_Catalysis Product 5-Bromo-3-(piperidin-1-yl)pyridine Copper_Catalysis->Product

Caption: Copper-catalyzed synthesis of 5-Bromo-3-(piperidin-1-yl)pyridine.

Sub-Pathway 2b: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers a broader substrate scope and generally proceeds under milder conditions than copper-catalyzed methods.

The Buchwald-Hartwig amination relies on a palladium catalyst, often a pre-catalyst that is activated in situ, and a bulky, electron-rich phosphine ligand. The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being common. The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Materials:

    • 3,5-dibromopyridine

    • Piperidine (1.2 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., BINAP, 4-10 mol%)

    • Sodium tert-butoxide (1.4 equivalents)

    • Anhydrous toluene or dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the 3,5-dibromopyridine and anhydrous solvent.

    • Finally, add the piperidine via syringe.

    • Heat the reaction mixture (typically 80-110°C) with vigorous stirring for several hours (e.g., 4-24 hours), monitoring by TLC or GC.

    • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

    • The organic layer is dried, concentrated, and the product is purified by column chromatography.

3,5-Dibromopyridine 3,5-Dibromopyridine Buchwald_Hartwig Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Toluene, 80-110°C 3,5-Dibromopyridine->Buchwald_Hartwig Piperidine Piperidine Piperidine->Buchwald_Hartwig Product 5-Bromo-3-(piperidin-1-yl)pyridine Buchwald_Hartwig->Product

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Safety & Regulatory Compliance

Safety

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is just as critical as the synthesis or assay itself. 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is just as critical as the synthesis or assay itself. 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is a complex heterocyclic compound. Its structural features—a brominated pyridine ring coupled with a primary amine and a piperidine moiety—dictate strict handling and disposal logistics.

Mishandling this compound does not just violate environmental compliance; it introduces severe safety risks, including toxic gas generation, exothermic reactions, and the contamination of recyclable solvent streams. This guide provides the definitive, self-validating procedures for the safe operational handling and disposal of this compound.

Mechanistic Hazard Profiling & Causality

To safely dispose of a chemical, one must understand how its molecular structure dictates its physical and environmental behavior.

  • The Bromine Atom (Halogenation): The presence of the bromine atom at the 5-position fundamentally alters the thermal degradation profile of this compound. Standard non-halogenated organic wastes are often repurposed via fuel blending for cement kilns, which operate efficiently only with halogen-free materials[1]. Introducing a brominated compound into this stream disqualifies the entire batch from fuel blending. Instead, it must undergo specialized high-temperature incineration (>1,200 °C) to break the carbon-halogen bonds and scrub the resulting corrosive hydrobromic acid (HBr) gas before it reaches the atmosphere[1].

  • The Pyridine and Amine Moieties (Basicity & Toxicity): Pyridine derivatives are systemic toxicants that can be absorbed through the skin and respiratory tract[2]. Furthermore, the primary amine and piperidine ring confer weak basicity. If this waste is inadvertently mixed with strong mineral acids (e.g., nitric or perchloric acid), it can trigger a rapid, exothermic acid-base reaction, leading to solvent boiling, container pressurization, and potential rupture[3].

Table 1: Quantitative Data & Waste Classification Matrix

ParameterSpecification / ClassificationOperational Rationale
Chemical Class Halogenated Heterocyclic AmineDictates mandatory routing to halogenated waste streams[4].
Incineration Temp. > 1,200 °CRequired to cleave C-Br bonds and prevent brominated dioxin formation[1].
Max Accumulation 90% Container CapacityLeaves critical headspace for vapor expansion and prevents over-pressurization[5].
Spill Absorbent Sand, Earth, or VermiculiteInert materials prevent secondary reactions during spill containment[6].
Incompatible Wastes Strong Acids, OxidizersPrevents exothermic neutralization reactions and toxic gas release[3].

Halogenated Waste Segregation Logic

A common and costly laboratory error is dissolving a halogenated solid (like 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine) in a non-halogenated solvent (like methanol or DMSO) and subsequently disposing of the mixture in a "Non-Halogenated" waste carboy.

The Causality of Contamination: The classification of a waste stream is determined by its most hazardous constituent. Even if the carrier solvent is 99% non-halogenated, the presence of the brominated solute instantly converts the entire container into halogenated waste[5]. Mixing these streams ruins non-halogenated recycling efforts and exponentially increases laboratory disposal costs, as the entire contaminated volume must now be routed to specialized high-temperature incinerators[7].

WasteWorkflow Start Generation of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid Collection Collect in Dedicated Halogenated Waste Container Solid->Collection Solvent Identify Carrier Solvent Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) Solvent->NonHalogenated Non-Halogenated Halogenated->Collection Warning CRITICAL INTERVENTION Bromine atom classifies ALL mixtures as Halogenated Waste. NonHalogenated->Warning Contamination Risk Warning->Collection Disposal High-Temp Incineration (>1200°C) with Flue Gas Scrubbing Collection->Disposal

Figure 1: Decision matrix and workflow for the segregation and disposal of brominated pyridine waste streams.

Self-Validating Operational Protocols

To ensure rigorous safety and compliance, every protocol must include built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Routine Waste Collection & Documentation

Objective: Safely transfer and log 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine waste while preventing cross-contamination and vapor exposure.

  • Container Verification:

    • Action: Select a high-density polyethylene (HDPE) or glass waste container specifically designated for "Halogenated Organic Waste"[4].

    • Validation: Visually confirm the container label explicitly states "Halogenated." Check the existing waste log attached to the bottle to ensure no incompatible chemicals (e.g., strong acids, oxidizers) are currently in the mix[3].

  • Environmental Control:

    • Action: Conduct all transfers inside a certified chemical fume hood to mitigate inhalation risks associated with pyridine derivatives[2].

    • Validation: Verify the fume hood flow rate monitor reads within the safe operational range (typically 80–120 fpm) before opening the waste container.

  • Controlled Transfer:

    • Action: Don appropriate PPE (nitrile gloves, safety goggles, lab coat)[2]. Using a chemically compatible funnel, slowly pour the waste into the container. Stop filling when the container reaches 90% capacity[5].

    • Validation: Inspect the liquid level against the container's volume markings. The 10% headspace is a critical safety margin required to accommodate vapor expansion and prevent pressure-induced rupture[5].

  • Sealing and Documentation:

    • Action: Cap the container tightly. Immediately update the hazardous waste manifest with the full chemical name, approximate concentration, and date[3].

    • Validation: Ensure the chemical name is spelled out completely (no abbreviations or structural formulas) to comply with EPA cradle-to-grave tracking regulations[1].

Protocol B: Emergency Spill Response & Decontamination

Objective: Contain and neutralize accidental releases without exposing personnel to toxic vapors or creating reactive secondary hazards.

  • Immediate Isolation:

    • Action: Alert nearby personnel and isolate the spill area. If the spill occurs outside a fume hood, ensure the room's emergency exhaust ventilation is active[6].

    • Validation: Confirm all nearby ignition sources (hot plates, Bunsen burners) are turned off, as carrier solvents and pyridine derivatives can be highly flammable[2].

  • Inert Containment:

    • Action: Surround and cover the spill with an inert absorbent material such as sand, earth, or vermiculite[6].

    • Validation: Do not use combustible absorbents (like paper towels) for large spills. Verify the liquid is completely absorbed, leaving no free-flowing solvent on the bench or floor.

  • Collection and Segregation:

    • Action: Sweep the saturated absorbent using non-sparking tools and place it into a heavy-duty, sealable chemical waste bag or bucket[2].

    • Validation: Label the bag immediately as "Solid Halogenated Waste - Spill Debris" to ensure it is routed to the correct high-temperature incineration facility rather than standard municipal trash[6]. Wash the affected surface with soap and water, testing the pH of the final rinse to ensure no basic amine residue remains.

References

  • 12 Safety Precautions To Follow When Handling Pyridine Post Apple Scientific[Link]

  • Pyridine Safety Data and Handling Procedures Washington State University (WSU)[Link]

  • Cleanroom Waste Disposal Protocol University of Auckland[Link]

  • Laboratory Hazardous Waste Management Guide University of Tennessee (UTIA)[Link]

  • Most solvent waste from US academic labs ends up in the air Chemical & Engineering News (C&EN)[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles ETH Zürich[Link]

  • Halogenated organic waste identification: qualitative method University of British Columbia (UBC)[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(piperidin-1-yl)pyridin-2-amine
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5-Bromo-3-(piperidin-1-yl)pyridin-2-amine
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